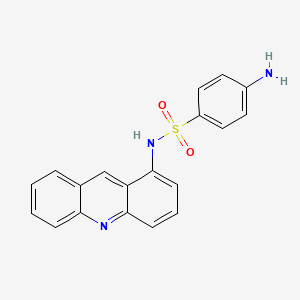
Benzenesulfonamide, N-1-acridinyl-4-amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE: is a complex organic compound that combines the structural features of acridine and sulfonamide Acridine is a heterocyclic aromatic organic compound, while sulfonamide is a functional group that contains a sulfur atom bonded to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE typically involves the reaction of acridine derivatives with sulfonamide precursors. One common method is the nucleophilic substitution reaction where acridine is reacted with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.
化学反応の分析
Types of Reactions: N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine and sulfonamide derivatives.
科学的研究の応用
N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging the bioactivity of both acridine and sulfonamide groups.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
作用機序
The mechanism of action of N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the replication and transcription processes. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the inhibition of bacterial growth or cancer cell proliferation.
類似化合物との比較
Acridine derivatives: Compounds like acridine orange and acriflavine, which are known for their fluorescent properties and biological activity.
Sulfonamide derivatives: Compounds such as sulfanilamide and sulfamethoxazole, which are well-known antibiotics.
Uniqueness: N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE is unique due to the combination of acridine and sulfonamide functionalities in a single molecule. This dual functionality allows it to exhibit properties of both classes of compounds, making it a versatile molecule for various applications in research and industry.
特性
CAS番号 |
676456-16-9 |
|---|---|
分子式 |
C19H15N3O2S |
分子量 |
349.4 g/mol |
IUPAC名 |
N-acridin-1-yl-4-aminobenzenesulfonamide |
InChI |
InChI=1S/C19H15N3O2S/c20-14-8-10-15(11-9-14)25(23,24)22-19-7-3-6-18-16(19)12-13-4-1-2-5-17(13)21-18/h1-12,22H,20H2 |
InChIキー |
QKDTYPNLJKUIHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3NS(=O)(=O)C4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate](/img/structure/B15216130.png)
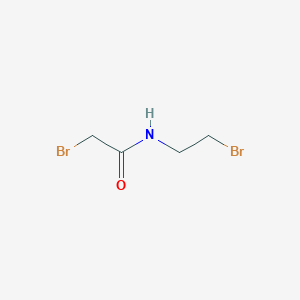
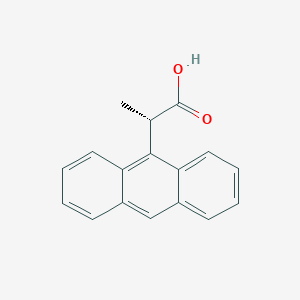
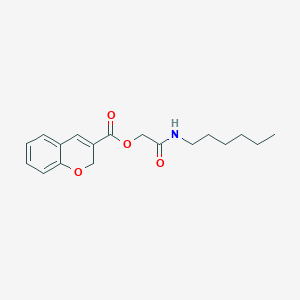

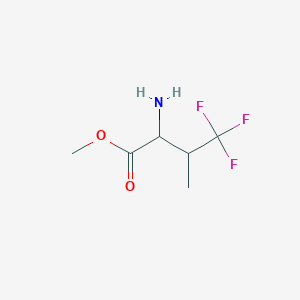
![5-Chloro-6-nitrospiro[chroman-2,2'-indole]](/img/structure/B15216175.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-](/img/structure/B15216181.png)
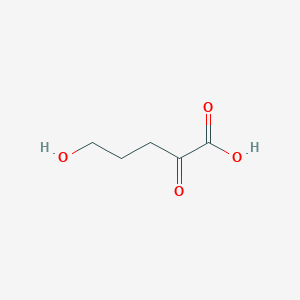

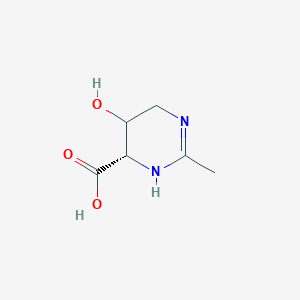
![N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15216215.png)

![6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15216225.png)
